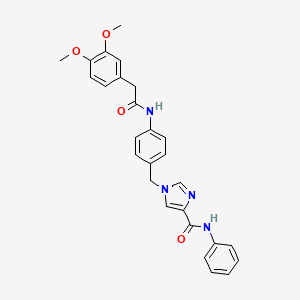

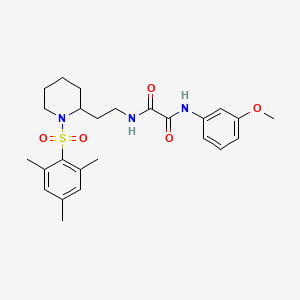

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the 1H-benzimidazole-5-carboxamidines discussed in paper , involves the formation of amide bonds and the introduction of substituents to the benzimidazole core. These methods could potentially be adapted for the synthesis of "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide" by incorporating the appropriate dimethoxyphenyl and phenyl substituents onto the imidazole ring.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes heterocyclic rings such as imidazole or benzimidazole, as seen in the compounds studied in papers , , and . These structures are important for the biological activity of the compounds, as they can interact with biological targets through various non-covalent interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with imidazole rings, as seen in paper , can include the formation of different products depending on the reaction conditions. For example, the reaction of an acid chloride with an amine can yield an amide, while the use of a base can lead to the formation of different heterocyclic structures. These reactions are relevant for the functionalization of the imidazole ring in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide" can be inferred from related compounds. For instance, the solubility in organic solvents and the ability to be extracted from biological matrices, as described in paper , are important for the determination of these compounds in pharmacokinetic studies. The presence of dimethoxy groups, as in paper , can influence the lipophilicity and potentially the biological activity of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Development of Antimicrobial Agents : Compounds synthesized from structures similar to "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide" have been explored for their antimicrobial properties. For instance, the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were carried out to identify potential antimicrobial agents (Talupur et al., 2021).

Chemical Synthesis Techniques : The "one-pot" reductive cyclization technique was utilized in synthesizing 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, demonstrating innovative approaches to chemical synthesis and structural elucidation based on spectroscopic data (Bhaskar et al., 2019).

Antioxidant Activity Evaluation : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities, highlighting the potential for developing new therapeutic agents based on these complex molecules (Ahmad et al., 2012).

Molecular Docking and Analysis

- Drug Design and Anti-inflammatory Applications : Research into the synthesis of indole acetamide derivatives and their molecular docking analysis for anti-inflammatory drug development illustrates the potential pharmaceutical applications of these compounds. The study focused on synthesizing N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole and evaluating its anti-inflammatory activity through in silico modeling (Al-Ostoot et al., 2020).

Propiedades

IUPAC Name |

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-34-24-13-10-20(14-25(24)35-2)15-26(32)29-22-11-8-19(9-12-22)16-31-17-23(28-18-31)27(33)30-21-6-4-3-5-7-21/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNLIAABDEWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)

![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)

![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)